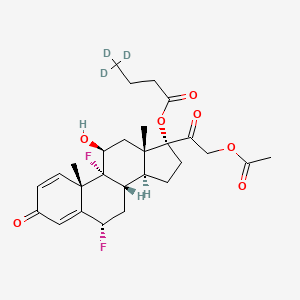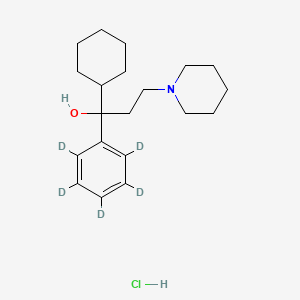
Trihexyphenidyl-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexyphenidyl-d5 (hydrochloride) is a deuterated form of trihexyphenidyl hydrochloride, a synthetic antispasmodic drug. It is primarily used as a muscarinic antagonist in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The deuterated version, Trihexyphenidyl-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of trihexyphenidyl due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trihexyphenidyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the trihexyphenidyl molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride salt. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Trihexyphenidyl-d5 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to minimize costs while maintaining high yields.
Análisis De Reacciones Químicas
Types of Reactions
Trihexyphenidyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Trihexyphenidyl-d5 (hydrochloride).
Aplicaciones Científicas De Investigación
Trihexyphenidyl-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of trihexyphenidyl.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs by providing insights into the behavior of trihexyphenidyl in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Trihexyphenidyl-d5 (hydrochloride) exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. This binding inhibits the action of acetylcholine, leading to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal disorders. Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used to treat Parkinson’s disease symptoms.
Biperiden: An anticholinergic drug used for similar indications as trihexyphenidyl.
Uniqueness
Trihexyphenidyl-d5 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems, offering insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C20H32ClNO |
|---|---|
Peso molecular |
343.0 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/i1D,4D,5D,10D,11D; |
Clave InChI |
QDWJJTJNXAKQKD-XBIAMBGESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H].Cl |
SMILES canónico |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


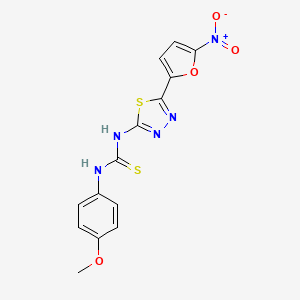
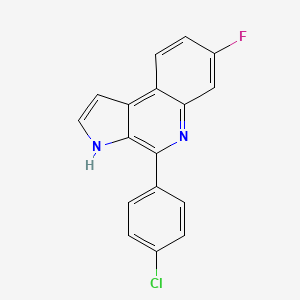
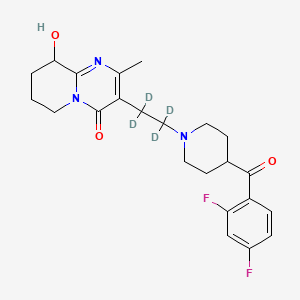

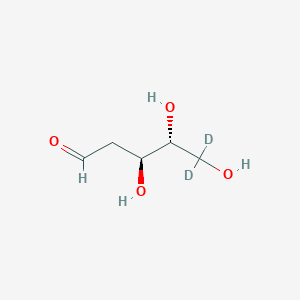
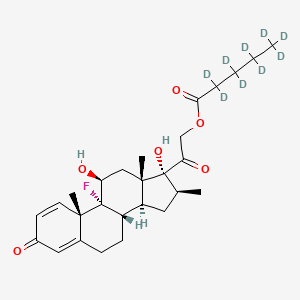
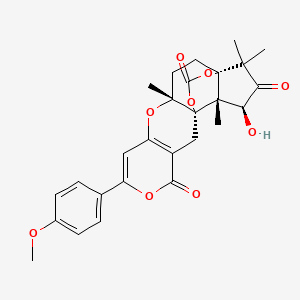
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
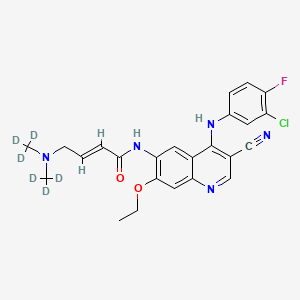


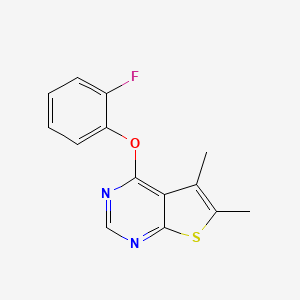
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
